4-Bromo-2-fluoro-3-methylbenzoic acid
Overview
Description
4-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound may undergo free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It’s known that benzoic acid derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s interactions with its targets could lead to various downstream effects, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the methyl group.
3-Bromo-2-methylbenzoic acid: Similar but lacks the fluorine atom.
2-Fluoro-3-methylbenzoic acid: Similar but lacks the bromine atom.
Uniqueness
4-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMDCUNZRUXGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-90-5 | |
Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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